2-Aminodiphenylamine
Overview
Description
2-Aminodiphenylamine (2ADPA) is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is an intermediate byproduct in the synthesis of polyaniline and has been used in the formation of semiconducting and nonconducting oligomers . The compound has also been investigated for its ability to form copolymers with aniline, which are structurally different from polyaniline . Additionally, 2ADPA has been used in the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones , and its derivatives have been explored for their effects on human tumor cells growth .
Synthesis Analysis
The synthesis of 2ADPA has been achieved through various methods. One approach involves the acid-catalyzed condensation of phenylhydroxylamine with aniline using cryptomelane-type manganese oxides octahedral molecular sieve (K-OMS-2) catalysts, which showed high selectivity for the ortho isomer of aminodiphenylamine . Another method includes the electrochemical dimerization of 2ADPA, which can lead to the formation of dimers with potential antibacterial activity .
Molecular Structure Analysis
The molecular structure of 2ADPA has been studied using spectroscopic methods and quantum chemical calculations. Molecular orbital calculations have revealed the prevalence of different coupling reactions, suggesting the formation of branched oligomers and phenazine structural units in the oligomers of 2ADPA . The spectral characteristics of 2ADPA have also been analyzed, indicating the presence of intramolecular hydrogen bonding and dual fluorescence of its monocation .
Chemical Reactions Analysis
2ADPA undergoes various chemical reactions, including oxidative polymerization and copolymerization with aniline. The oxidative polymerization process has been theoretically studied, and the results suggest different coupling modes for 2ADPA units . The electrochemical copolymerization with aniline has been evaluated using cyclic voltammetry and spectroelectrochemical studies, confirming the formation of a structurally distinct copolymer .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2ADPA have been extensively studied. The compound exhibits semiconducting properties when polymerized, and its oligomers have been prepared with different molecular weights . The electrochemical behavior of 2ADPA has been investigated, revealing insights into the site-selectivity of sulfonylation reactions and the factors influencing the type of chemical reaction following oxidation . The absorption and fluorescence spectra of 2ADPA have been studied in different solvents and at various pH values, providing information about its solvatochromic and prototropic shifts .
Scientific Research Applications
Electrochemical Properties and Reactions :
- (Sharafi-kolkeshvandi et al., 2016) explored the electrochemical dimerization of 2ADPA, revealing its potential as a Michael acceptor in reactions. The study also analyzed the mechanism of dimerization and the factors affecting the site-selectivity of its sulfonylation reaction.
Spectral Analysis in Different Environments :
- The study by (Nayaki & Swaminathan, 2001) investigated the absorption and fluorescence spectra of 2ADPA in various solvents and pH values, offering insights into its intramolecular hydrogen bonding and dual fluorescence properties.
Catalysis Research :
- (Kumar et al., 2005) utilized manganese oxide octahedral molecular sieve catalysts for synthesizing 2-aminodiphenylamine, highlighting the efficiency of this method in producing high selectivity for the ortho isomer.
Polymerization and Copolymer Formation :
- The electrochemical and spectroelectrochemical studies conducted by (Chen et al., 2001) and (Cotarelo et al., 2006) demonstrated the polymerization of 2ADPA and its copolymer formation with aniline, offering potential applications in material science.
Chemical Oxidative Polymerization :
- Research by (Ćirić-Marjanović et al., 2008) delved into the oxidative polymerization of aminodiphenylamines, comparing the properties of the oxidation products and discussing the mechanism of this process.
Supramolecular Assemblies and Solubility Studies :
- The study by (Roik & Belyakova, 2016) investigated the influence of β-cyclodextrin on the solubility and complex formation behavior of 2-aminodiphenylamine, providing insights into its interactions and stability in water medium.
Safety And Hazards
Future Directions
The use of 2-Aminodiphenylamine in the detection of dopamine (DA) with uric acid interference has been explored . This method offers a facile route with extraordinary sensitivity, selectivity, and strength for the voltammetric detection of DA, even in the presence of UA and ascorbic acid (AA) as interferents, that can be employed for pharmaceutical and biological specimens .
properties
IUPAC Name |
2-N-phenylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCPRRWCTNLGSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049315 | |
Record name | 2-Aminodiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminodiphenylamine | |
CAS RN |
534-85-0 | |
Record name | N-Phenyl-o-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=534-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminodiphenylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminodiphenylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33960 | |
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Record name | 2-Aminodiphenylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,2-Benzenediamine, N1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Aminodiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenyl-o-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.826 | |
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Record name | 2-AMINODIPHENYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X60K1Y26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.